molecular formula C7H6ClNO4S B1281320 3-Methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 342422-23-5

3-Methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B1281320
CAS RN: 342422-23-5
M. Wt: 235.65 g/mol
InChI Key: NASIURWVNGTWSQ-UHFFFAOYSA-N
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Description

Nitrobenzenesulfonyl chloride compounds are typically used in biochemical research . They are often employed in the preparation of various organic compounds .


Synthesis Analysis

The synthesis of nitrobenzenesulfonyl chloride compounds typically involves the addition of nitrobenzene to excess chlorosulfonic acid . The temperature is gradually raised to 100°C and held there for several hours. After cooling, the mixture is poured into ice and water, and the nitrobenzenesulfonyl chloride is filtered off .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzene ring with a nitro group (-NO2) and a sulfonyl chloride group (-SO2Cl) attached . The exact positions of these groups on the benzene ring can vary .


Chemical Reactions Analysis

Electrophilic aromatic substitution is a common reaction for benzene derivatives . In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated by loss of a proton from the intermediate .


Physical And Chemical Properties Analysis

Nitrobenzenesulfonyl chloride compounds are typically solid at room temperature . They can range in color from light beige to yellow .

Scientific Research Applications

Synthesis of Acyl-2-Aminobenzimidazole Analogs

It serves as a precursor in the synthesis of acyl-2-aminobenzimidazole analogs . These analogs are important for their potential pharmacological activities, including antifungal, antiviral, and anticancer properties.

Preparation of Imidazo[1,2-a]pyridine Derivatives

The compound is utilized in preparing 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine . These derivatives are explored for their diverse biological activities and potential use in medicinal chemistry.

Agricultural Applications as a Herbicide

Known as Pitosulfuron-methyl in the agricultural sector, it is used as a selective herbicide for controlling grassy weeds in crops like cereals, fruits, vegetables, and ornamental plants. Its selective action allows it to target specific weeds without harming the crops.

Electrophilic Aromatic Substitution Reactions

This sulfonyl chloride is involved in electrophilic aromatic substitution reactions, a fundamental type of reaction used to introduce substituents onto an aromatic ring . This process is crucial for creating a wide range of aromatic compounds with various functional groups.

Safety and Hazards

These compounds are typically hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to avoid breathing in dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is recommended .

properties

IUPAC Name

3-methyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-5-2-6(9(10)11)4-7(3-5)14(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASIURWVNGTWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496483
Record name 3-Methyl-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitrobenzene-1-sulfonyl chloride

CAS RN

342422-23-5
Record name 3-Methyl-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-nitrobenzene-1-sulfonyl chloride
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